REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][N:4]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[NH:19][C:17](=[O:18])[CH2:16][C:15]=12)[CH2:5][CH2:6][CH3:7].Cl.CC1C([N+]([O-])=O)=CC=CC=1CC(O)=O>>[CH3:7][CH2:6][CH2:5][N:4]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[NH:19][C:17](=[O:18])[CH2:16][C:15]=12)[CH2:3][CH2:2][CH3:1] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2.Cl
|
Name
|
4-aminoalkyl-2(3H)-indolones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-aminoalkyl-7-hydroxy-2(3H)-indolones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O
|
Name
|
7-hydroxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |